Comparative Anti-Edema Efficacy of Troxerutin vs. Oxerutins (Venoruton) in Chronic Venous Insufficiency
In a direct head-to-head, double-blind clinical trial, troxerutin demonstrated a significantly lower capacity for leg volume reduction compared to oxerutins (Venoruton). This negative differentiation is critical for procurement decisions where a specific strength of anti-edema effect is required [1].
| Evidence Dimension | Leg volume reduction |
|---|---|
| Target Compound Data | -73.2 ± 97.1 ml x week |
| Comparator Or Baseline | Oxerutins (Venoruton): -261 ± 154.2 ml x week |
| Quantified Difference | Oxerutins achieved 3.6-fold greater volume reduction (p = 0.04) |
| Conditions | 12-week double-blind trial in 12 post-menopausal patients with chronic venous insufficiency grade II, receiving 900 mg/day orally |
Why This Matters
This data explicitly defines the potency of troxerutin relative to a standard oxerutin mixture, allowing formulators to select the precise ingredient strength needed for a target edema indication.
- [1] D. Rehn, G. Golden, W. Nocker, W. Diebschlag, W. Lehmacher. Comparison between the efficacy and tolerability of oxerutins and troxerutin in the treatment of patients with chronic venous insufficiency. Arzneimittelforschung. 1993;43(10):1060-3. View Source
